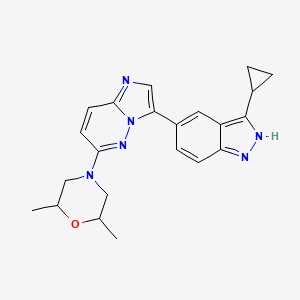
PD-L1 Inhibitor SWS1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SWS1, also known as short-wave-sensitive 1, is a visual pigment that mediates short-wavelength light transduction in vertebrates. It plays a crucial role in color vision by absorbing ultraviolet light and converting it into a neural signal. This compound is particularly important in the study of visual systems and photoreceptor functions in various organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SWS1 involves the conjugation of d-(+)-biotin to a PD-L1 inhibitor. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of SWS1 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using automated systems and stringent quality control measures. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
SWS1 undergoes various chemical reactions, including:
Oxidation: SWS1 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms of SWS1.
Substitution: SWS1 can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SWS1 may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
SWS1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photoreceptor functions and light transduction mechanisms.
Biology: Investigated for its role in visual systems and color vision in various organisms.
Medicine: Explored for its potential in developing treatments for visual disorders and enhancing visual performance.
Industry: Utilized in the development of optical devices and sensors that rely on short-wavelength light detection
Mécanisme D'action
SWS1 exerts its effects by absorbing ultraviolet light and initiating a phototransduction cascade. This process involves the activation of opsin proteins, which then trigger a series of molecular events leading to the conversion of light into electrical signals. These signals are processed by the brain to produce visual perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Short-Wave-Sensitive 2 (SWS2): Another visual pigment that absorbs short-wavelength light but is more sensitive to blue light.
Medium-Wave-Sensitive (RH2): Absorbs medium-wavelength light, primarily green.
Long-Wave-Sensitive (LWS): Absorbs long-wavelength light, primarily red.
Uniqueness of SWS1
SWS1 is unique in its ability to absorb ultraviolet light, making it particularly important for studying ultraviolet vision in various organisms. Its role in mediating short-wavelength light transduction distinguishes it from other visual pigments that absorb different wavelengths .
Propriétés
Formule moléculaire |
C47H53ClN6O5S |
|---|---|
Poids moléculaire |
849.5 g/mol |
Nom IUPAC |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
Clé InChI |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)



![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
